Divergent Unimolecular Decomposition Pathway vs. 2-Methoxyethanol at High Temperature
In the 2024 ab initio study by Breuer et al. [1], the high-temperature decomposition of ethoxymethanol proceeds predominantly via rapid H-atom migration to yield ethanol + formaldehyde. This pathway is geometrically constrained in the positional isomer 2-methoxyethanol, where bond fission (C–O or C–C scission) becomes the dominant unimolecular channel. The mechanistic divergence has direct consequences for intermediate speciation in kinetic models: when updated ethoxymethanol/methoxymethanol rates were incorporated into OME-2 combustion simulations, methoxymethanol intermediate concentration increased significantly, while ignition delay times remained unchanged [1].
| Evidence Dimension | Dominant unimolecular decomposition pathway |
|---|---|
| Target Compound Data | Ethoxymethanol: H-atom migration → ethanol + formaldehyde |
| Comparator Or Baseline | 2-Methoxyethanol: Bond fission dominates; H-atom migration geometrically constrained |
| Quantified Difference | Pathway switching (H-migration vs. fission); quantified via ab initio derived reaction rate parameters and pressure-dependent rate constants |
| Conditions | High-temperature gas phase; quantum chemical calculations at CCSD(T)/CBS level; validated against jet-stirred reactor and laminar burning velocity experiments |
Why This Matters
Users requiring predictable intermediate speciation in combustion or high-temperature process models must select the correct hydroxy ether, as decomposition pathways are not interchangeable.
- [1] Breuer, M., Heufer, K. A., & Döntgen, M. (2024). Computational Investigation of the High-Temperature Chemistry of Small Hydroxy Ethers: Methoxymethanol, Ethoxymethanol, and 2-Methoxyethanol. The Journal of Physical Chemistry A, 128(49), 10620–10632. doi:10.1021/acs.jpca.4c05375 View Source
